4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15966369
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 4-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) |
| Standard InChI Key | JAIRMPKSDIEHKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1)N=CN=C2Br |
Introduction
Synthetic Methodologies
Halogenation Strategies
Bromination typically employs N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine at position 4 proceeds via radical or electrophilic mechanisms, often using Lewis acids like FeCl₃ to direct regioselectivity.
Palladium-Catalyzed Cross-Couplings
The bromine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings. Source details a Cu-catalyzed route for analogous pyrrolopyrimidines, where 5-bromo-2,4-dichloropyrimidine undergoes sequential amination and cyclization to form the core structure.
Representative Synthesis Pathway:
-
Starting Material: 5-Bromo-2,4-dichloropyrimidine.
-
Amination: Reaction with cyclopentylamine to introduce the N7 substituent .
-
Cyclization: Cu-catalyzed coupling with methylacetylene to form the pyrrole ring .
-
Purification: Chromatography or recrystallization yields the final product.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~212.05 g/mol | |
| Solubility | Limited in water; soluble in DMSO, DMF | |
| Stability | Stable under inert conditions | |
| Melting Point | Not reported; analogs: 180–220°C |
The bromine atom increases molecular polarity, enhancing reactivity in polar solvents. Stability studies suggest degradation under strong acidic or basic conditions, necessitating careful handling .
Biological Activities and Mechanisms
Antiviral Activity
Preliminary data suggest interference with viral replication machinery, potentially through inhibition of RNA-dependent RNA polymerases. Further validation is required.
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a precursor for multi-targeted kinase inhibitors. Modifications at C4 (e.g., aryl substitutions) enhance binding affinity to ATP pockets .
Structure-Activity Relationship (SAR) Insights
-
C4 Bromine: Critical for halogen bonding with kinase hinge regions .
-
C6 Methyl: Reduces off-target effects by limiting conformational flexibility .
Table 1: Comparative Bioactivity of Pyrrolopyrimidine Analogs
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-Bromo-6-methyl-7H... | EGFR | 68 | |
| 5-Bromo-7H... | VEGFR2 | 112 | |
| Sunitinib | Multi-kinase | 261 |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume